Ald-Ph-PEG6-t-butyl ester
Overview
Description
Ald-Ph-PEG6-t-butyl ester is a non-cleavable linker for bio-conjugation . It contains a -CHO/Aldehyde group and a COOR/Ester group linked through a linear PEG chain . The molecular weight is 541.6 g/mol and the molecular formula is C27H43NO10 .
Molecular Structure Analysis
The molecular structure of Ald-Ph-PEG6-t-butyl ester consists of a -CHO/Aldehyde group and a COOR/Ester group linked through a linear PEG chain . The molecular formula is C27H43NO10 .Physical And Chemical Properties Analysis
Ald-Ph-PEG6-t-butyl ester has a molecular weight of 541.6 g/mol and a molecular formula of C27H43NO10 . It is a non-cleavable linker for bio-conjugation .Scientific Research Applications
“Ald-Ph-PEG6-t-butyl ester” is a biochemical compound with the molecular formula C27H43NO10 and a molecular weight of 541.63 . It’s used for research purposes and is not intended for diagnostic or therapeutic use .
This compound is reactive with aminooxy containing molecules . The t-butyl ester is acid labile, meaning it can be cleaved under acidic conditions . The hydrophilic PEG linker increases the water solubility of the compound , which can be beneficial in various biochemical research applications.
It’s also described as a non-cleavable linker for bio-conjugation that contains a -CHO/Aldehyde group and a COOR/Ester group linked through a linear PEG chain . This suggests its potential use in the field of bioconjugation, where it can be used to link two biomolecules together.
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO10/c1-27(2,3)38-25(30)8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-28-26(31)24-6-4-23(22-29)5-7-24/h4-7,22H,8-21H2,1-3H3,(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODVDQNRIUQKOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ald-Ph-PEG6-t-butyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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